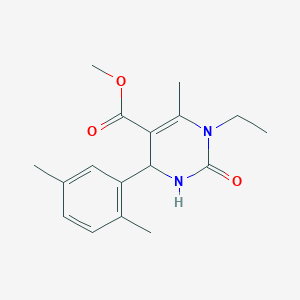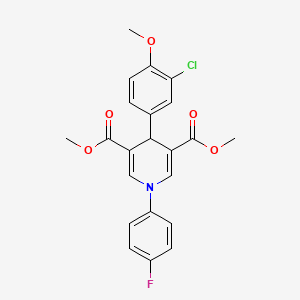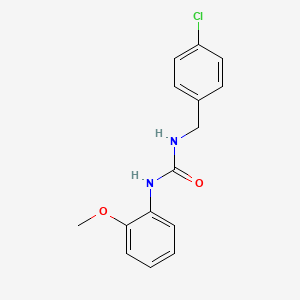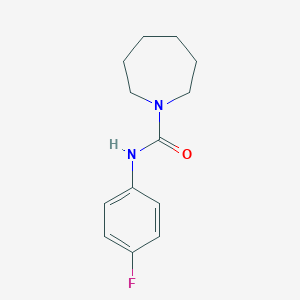![molecular formula C20H26N2O4 B4164718 Cyclopentyl 6-methyl-2-oxo-4-[4-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4164718.png)
Cyclopentyl 6-methyl-2-oxo-4-[4-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 6-methyl-2-oxo-4-[4-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, including hydroxyl protection, bromine substitution, etherification, and deprotection . The process typically starts with p-methyl phenol as the raw material. The reaction conditions are mild, and the method is designed to be cost-effective and suitable for industrial production .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs. The use of activated silica and specific solvents can enhance the efficiency of the reactions involved .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentyl 4-(4-isopropoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include bromine, isopropoxide ethanol, and activated silica . The reaction conditions are carefully controlled to ensure high selectivity and yield.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, etherification reactions can produce various ether derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
Aplicaciones Científicas De Investigación
Cyclopentyl 4-(4-isopropoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . The compound’s unique structure also makes it valuable in industrial applications, such as the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of Cyclopentyl 6-methyl-2-oxo-4-[4-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s phenol ether structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include (6S)-6-cyclopentyl-6-[2-(3-fluoro-4-isopropoxyphenyl)ethyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one and other phenol ethers . These compounds share structural similarities but differ in their specific functional groups and chemical properties.
Uniqueness: Cyclopentyl 4-(4-isopropoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
cyclopentyl 6-methyl-2-oxo-4-(4-propan-2-yloxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-12(2)25-16-10-8-14(9-11-16)18-17(13(3)21-20(24)22-18)19(23)26-15-6-4-5-7-15/h8-12,15,18H,4-7H2,1-3H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJVZHWHLLJOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC(C)C)C(=O)OC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4164639.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B4164643.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbutanamide](/img/structure/B4164645.png)




![N-[5-nitro-2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B4164686.png)
![1-[4-[2-[2-[2-(Dimethylamino)ethylamino]ethoxy]ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4164703.png)
![1-[2-(4-tert-butyl-2-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4164708.png)
![N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclopropanecarboxamide](/img/structure/B4164726.png)
![1-(3-CHLORO-4-METHOXYBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4164737.png)
![N-{2-[2-(2-bromobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4164738.png)
![1-(3-chloro-4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4164743.png)
